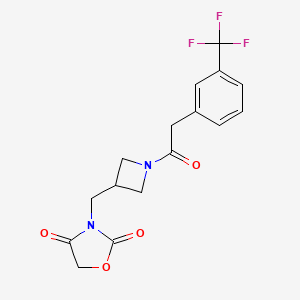
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
BenchChem offers high-quality 3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Fungicide Development
Famoxadone, structurally similar to the compound , showcases the role of oxazolidinone derivatives in agricultural applications. Famoxadone is an agricultural fungicide commercialized for its efficacy against various plant pathogens, demonstrating the potential of oxazolidinone derivatives in crop protection. The development of famoxadone involved extensive analog programs to optimize fungicidal activity, indicating the adaptability and utility of oxazolidinone compounds in addressing agricultural needs (Sternberg et al., 2001).
Synthetic Methodologies and Chemical Properties
Studies have explored various synthetic routes and chemical transformations pertinent to oxazolidinone and azetidine derivatives, highlighting their versatility in organic synthesis. For example, a novel approach to synthesizing 1,3-oxazolidine-2,4-diones via a two-step reaction sequence from α-ketols and isocyanates has been reported. This method allows for the preparation of derivatives with potential applications in medicinal chemistry and material science, emphasizing the compound's role in facilitating diverse synthetic strategies (Merino et al., 2010).
Antimicrobial and Antineoplastic Activities
The antimicrobial and antineoplastic activities of oxazolidinone derivatives have been investigated, suggesting potential applications in developing new therapeutic agents. Research indicates that certain oxazolidinone and azetidine derivatives exhibit potent cytotoxic effects against various murine and human cancer cell lines, as well as antimicrobial properties. These findings support the exploration of such compounds in designing novel treatments for cancer and infectious diseases (Hall et al., 1992).
Material Science Applications
The modification of polymers and resins with oxazolidinone derivatives has been shown to enhance thermal and mechanical properties, suggesting applications in material science. Incorporation of oxazolidinone-based modifiers into epoxy resins, for example, can significantly improve the material's glass transition temperature and flame retardancy. This highlights the potential of such compounds in developing high-performance materials with tailored properties for industrial applications (Juang et al., 2011).
properties
IUPAC Name |
3-[[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-3-1-2-10(4-12)5-13(22)20-6-11(7-20)8-21-14(23)9-25-15(21)24/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXGRSWECUTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


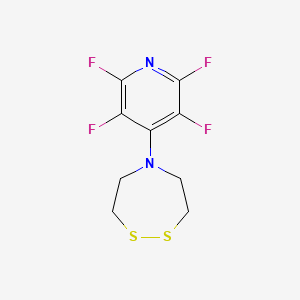
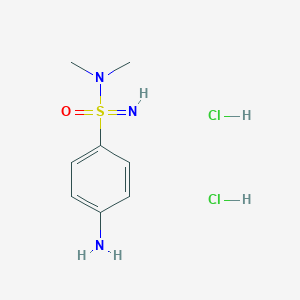
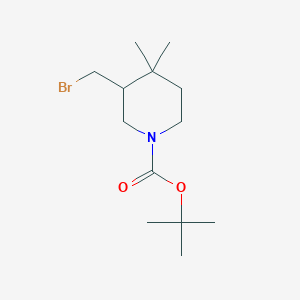
![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2412560.png)
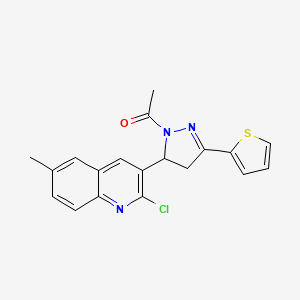
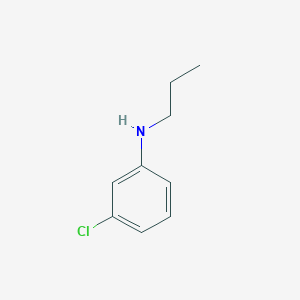


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2412575.png)
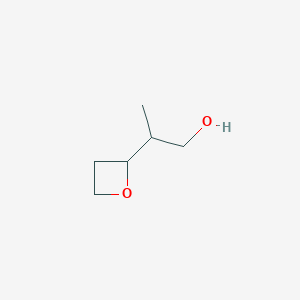
![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)